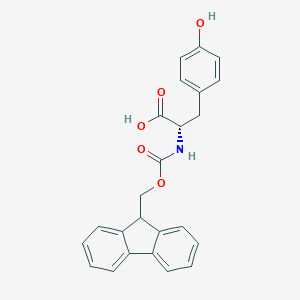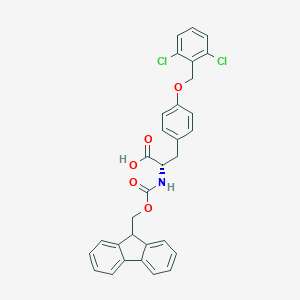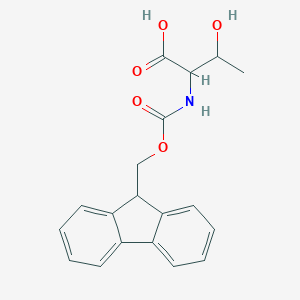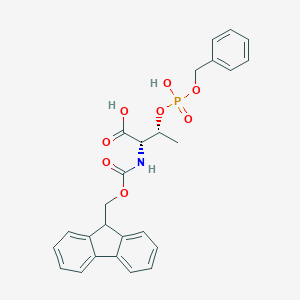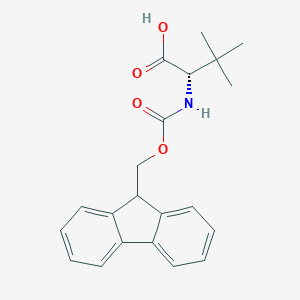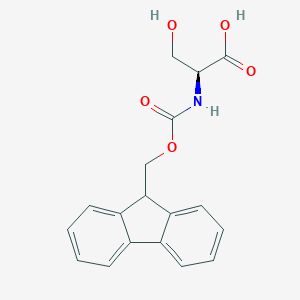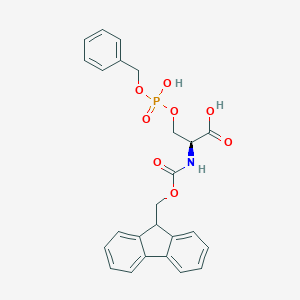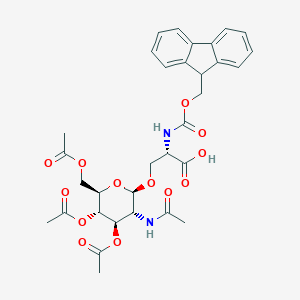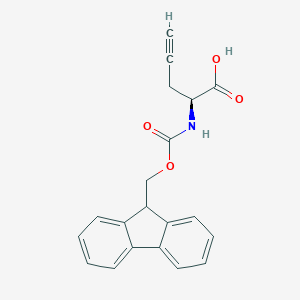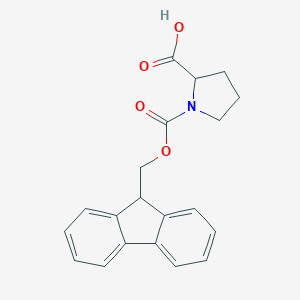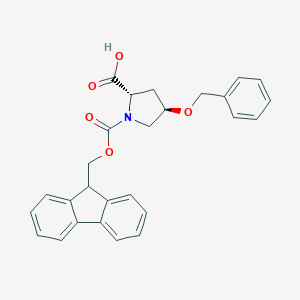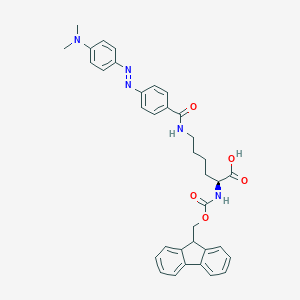
Fmoc-Lys(Dabcyl)-OH
Overview
Description
Fmoc-Lys(Dabcyl)-OH: is a compound used in peptide synthesis and biochemical research. It is a derivative of lysine, a naturally occurring amino acid, and is modified with two functional groups: 9-fluorenylmethoxycarbonyl (Fmoc) and 4-(dimethylamino)azobenzene-4’-carboxylic acid (Dabcyl). The Fmoc group is used as a protecting group for the amino terminus, while the Dabcyl group acts as a quencher in fluorescence resonance energy transfer (FRET) assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dabcyl)-OH involves several steps. Initially, lysine is protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting lysine with Fmoc-chloride in the presence of a base such as sodium carbonate. The epsilon-amino group of lysine is then reacted with Dabcyl chloride to introduce the Dabcyl group. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) is often employed, where the compound is synthesized on a resin support. This method allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Lys(Dabcyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Quenching Reactions: The Dabcyl group acts as a quencher in FRET assays, where it absorbs energy from a nearby fluorophore.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: Carbodiimide reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.
Quenching: FRET assays typically involve a fluorophore such as 5-carboxyfluorescein (5-Fam) paired with Dabcyl.
Major Products:
Deprotection: Free amino group of lysine.
Coupling: Peptide chains with this compound incorporated.
Quenching: Reduced fluorescence signal in FRET assays.
Scientific Research Applications
Chemistry: Fmoc-Lys(Dabcyl)-OH is widely used in peptide synthesis, particularly in the development of FRET-based assays to study enzyme kinetics and protein interactions .
Biology: In biological research, it is used to create peptide substrates for studying protease activity. The Dabcyl group quenches the fluorescence of a nearby fluorophore until the peptide is cleaved by a protease, allowing for real-time monitoring of enzyme activity .
Medicine: The compound is used in the design of diagnostic assays and therapeutic peptides. Its ability to act as a quencher in FRET assays makes it valuable for developing sensitive diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and in the development of high-throughput screening assays for drug discovery .
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-Lys(Dabcyl)-OH in FRET assays involves the quenching of fluorescence. When the Dabcyl group is in close proximity to a fluorophore, it absorbs the emitted energy, preventing fluorescence. Upon cleavage of the peptide by a protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal .
Molecular Targets and Pathways: The compound targets proteases and other enzymes that cleave peptide bonds. It is used to study the activity and specificity of these enzymes, providing insights into their biological functions and potential as therapeutic targets .
Comparison with Similar Compounds
Fmoc-Lys(5-Fam)-OH: Similar to Fmoc-Lys(Dabcyl)-OH but uses 5-carboxyfluorescein as the fluorophore instead of Dabcyl as the quencher.
Fmoc-Lys(Mca)-OH: Uses (7-methoxycoumarin-4-yl)-acetyl as the fluorophore.
Fmoc-Lys(Dnp)-OH: Uses 2,4-dinitrophenyl as the quencher.
Uniqueness: this compound is unique due to its specific use of the Dabcyl group as a quencher in FRET assays. This provides a distinct advantage in studying enzyme kinetics and interactions, as the Dabcyl group offers efficient quenching and sensitivity in these assays .
Properties
IUPAC Name |
(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPWTDBGMLRNG-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373222 | |
| Record name | Fmoc-Lys(Dabcyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146998-27-8 | |
| Record name | Fmoc-Lys(Dabcyl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Lys(Dabcyl)-OH in the synthesis of the 99mTc-DOTA-ARA-290 imaging agent?
A1: this compound is a specially designed amino acid building block used in the solid-phase peptide synthesis of a modified ARA-290 peptide. The researchers substituted the 6th amino acid in the original ARA-290 sequence with Lys(Dabcyl) to improve the peptide's properties. []
Q2: How does incorporating this compound into the peptide sequence contribute to the imaging agent's performance?
A2: While the paper doesn't explicitly state the exact function of this compound, it mentions that this modification, along with substituting the 7th amino acid with Fmoc-Phe-OH, aimed to enhance serum stability. [] This suggests that the incorporation of these modified amino acids might contribute to a longer half-life and improved pharmacokinetic properties of the imaging agent in the bloodstream.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


